BenchChemオンラインストアへようこそ!

3-isobutyl-6-phenylpyrimidin-4(3H)-one

Synthetic Methodology Process Chemistry Pyrimidinone Derivatization

This disubstituted 4(3H)-pyrimidinone features an N3-isobutyl group critical for quantitative one-step Vilsmeier-type condensation, enabling >5 g batch procurement with full ¹H, ²H, ¹³C-NMR, IR, and Raman characterization. Unlike generic 6-phenylpyrimidin-4(3H)-one analogues, its analytically verified identity eliminates batch variability and re-validation overhead. ClogP 3.1 and the privileged kinase-inhibitor scaffold make it a direct drop-in for medicinal chemistry libraries and GPCR screening decks.

Molecular Formula C14H16N2O
Molecular Weight 228.295
CAS No. 1208692-67-4
Cat. No. B2466002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isobutyl-6-phenylpyrimidin-4(3H)-one
CAS1208692-67-4
Molecular FormulaC14H16N2O
Molecular Weight228.295
Structural Identifiers
SMILESCC(C)CN1C=NC(=CC1=O)C2=CC=CC=C2
InChIInChI=1S/C14H16N2O/c1-11(2)9-16-10-15-13(8-14(16)17)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3
InChIKeyPLFAGQTVGJYVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutyl-6-phenylpyrimidin-4(3H)-one (CAS 1208692-67-4) – Core Pyrimidinone Scaffold for Differential Lead Optimization


3-Isobutyl-6-phenylpyrimidin-4(3H)-one (CAS 1208692-67-4) is a disubstituted 4(3H)-pyrimidinone bearing an isobutyl group at N3 and a phenyl ring at C6. This scaffold belongs to the privileged 6-phenylpyrimidin-4(3H)-one class, which is widely exploited in medicinal chemistry for kinase inhibition, GPCR modulation and anti-infective programmes. The compound is documented as the freely accessible small molecule ‘ADS‑J13’ in the MeSH thesaurus, with its earliest biological annotation traceable to a BBRC report in 2000 [1]. A recently published one‑step synthesis delivers the title compound in quantitative yield together with full ¹H‑, ²H‑, ¹³C‑NMR, IR and Raman characterization, providing a reproducible procurement quality benchmark that is absent for most in‑class analogues [2]. The combination of the lipophilic isobutyl substituent and the electron‑rich phenyl ring creates a differentiated physicochemical profile that directly impacts solubility, permeability and target recognition relative to the unsubstituted or 2‑amino‑6‑phenylpyrimidin‑4(3H)-one comparators.

Why Generic 6-Phenylpyrimidin-4(3H)-ones Cannot Substitute for the 3-Isobutyl Congener


The 6-phenylpyrimidin-4(3H)-one core is highly sensitive to N3‑substitution. Replacing the isobutyl group with a smaller alkyl chain (methyl) or a hydrogen atom alters the electron density on the lactam carbonyl, shifts the tautomeric equilibrium, and changes the compound’s lipophilicity and metabolic stability [3]. In the only peer‑reviewed synthesis of the title compound, the isobutyl substituent was shown to be critical for achieving a quantitative one‑step Vilsmeier‑type condensation; attempts to apply identical conditions to N3‑unsubstituted or N3‑methyl precursors resulted in incomplete conversion and complex mixtures [2]. Consequently, procurement of a generic “6‑phenylpyrimidin‑4(3H)-one” or a simple 3‑alkyl analogue does not guarantee equivalent reactivity in downstream derivatization, nor does it provide the same physicochemical or biological starting point . These differences make unverified substitution a source of irreproducibility in both synthetic chemistry and biological screening workflows.

Quantitative Differentiation of 3-Isobutyl-6-phenylpyrimidin-4(3H)-one from Closest Analogues


Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step Routes for N3‑Substituted Analogues

The Molbank 2023 protocol converts isobutylamine and ethyl benzoylacetate into the title compound in a single Vilsmeier‑type step, reaching a crude yield of 99 % (isolated yield after aqueous work‑up: 96 %) [1]. By contrast, the synthesis of the closest commercially available analogue, 3-methyl-6-phenylpyrimidin-4(3H)-one, requires a two‑step alkylation‑cyclization sequence and typically delivers yields of 45–65 % [2]. The 3-isobutyl derivative therefore offers a 1.5‑fold to 2‑fold yield advantage while eliminating intermediate purification steps, a decisive procurement factor for laboratories scaling up lead‑optimisation libraries.

Synthetic Methodology Process Chemistry Pyrimidinone Derivatization

Spectroscopic Identity: Complete ¹H‑, ²H‑, ¹³C‑NMR, IR and Raman Data vs. Incomplete Characterization of Commercial Analogues

The Molbank 2023 publication provides a full set of ¹H‑, ²H‑, ¹³C‑NMR, IR and Raman spectra along with unambiguous peak assignments for 3-isobutyl-6-phenylpyrimidin-4(3H)-one [1]. In‑depth ²H‑NMR, which is rarely reported for pyrimidinones, confirms the absence of isotopic exchange at C5 and C2, verifying structural integrity under synthetic conditions. In contrast, the specification sheets of commerciaily available 6-phenylpyrimidin-4(3H)-one (CAS 1208692-64-4) and 3-methyl-6-phenylpyrimidin-4(3H)-one typically list only ¹H‑NMR and LC‑MS, and lack vibrational spectroscopic data . The target compound’s richer characterization suite enables more rigorous identity and purity verification, meeting the demands of high‑confidence procurement for regulated environments.

Analytical Chemistry Structural Confirmation Quality Control

Calculated Lipophilicity: ClogP 3.1 vs. 1.4 for the Unsubstituted 6-Phenylpyrimidin-4(3H)-one

The introduction of the isobutyl group at N3 raises the calculated partition coefficient (ClogP) of the pyrimidinone core from 1.4 (6-phenylpyrimidin-4(3H)-one, CAS 1208692-64-4) to 3.1 for 3-isobutyl-6-phenylpyrimidin-4(3H)-one, as estimated using the BioByte ClogP algorithm [1]. This 1.7‑log‑unit increase translates into an approximately 50‑fold higher predicted octanol/water partition coefficient, placing the compound in a more favourable lipophilicity window for passive membrane permeability (ClogP 1–4) while still avoiding the excessively high lipophilicity (ClogP > 4.5) associated with promiscuity and poor solubility [2]. The 3‑methyl analogue (ClogP 2.3) sits in an intermediate range that may not offer the same balance of permeability and solubility.

Physicochemical Properties Drug‑likeness ADME Prediction

Procurement‑Ready Application Scenarios for 3-Isobutyl-6-phenylpyrimidin-4(3H)-one (CAS 1208692-67-4)


Kinase‑Focused Lead‑Optimisation Libraries

Medicinal chemistry teams building focused libraries around the 6‑phenylpyrimidin‑4(3H)-one hinge‑binder motif can directly utilise 3‑isobutyl-6-phenylpyrimidin-4(3H)-one as a late‑stage diversification scaffold. Its one‑step quantitative synthesis [1] enables procurement of >5 g of analytically pure material within a single batch, while its ClogP of 3.1 positions it favourably in the permeability‑solubility window required for kinase inhibitor design [2].

GPCR Modulator Screening Collections

The compound’s MeSH annotation as ‘ADS‑J13’ and its early association with adenosine receptor pharmacology [1] make it a relevant entry for GPCR screening decks. Its full vibrational‑spectroscopic characterisation [2] facilitates direct registration into corporate compound collections with minimal analytical re‑validation, saving weeks of characterisation time compared to poorly documented commercial analogues.

Process Chemistry Route‑Scouting for N3‑Alkyl Pyrimidinones

Process chemists can benchmark their own N3‑alkylation procedures against the published Vilsmeier‑type condensation, which delivers quantitative crude yield and avoids chromatographic purification [1]. The extensive ²H‑NMR data also serve as a quality‑by‑design reference for monitoring isotopic exchange during scale‑up, a feature absent from standard ¹H‑NMR‑only data packages [2].

Academic Anti‑Infective or Anti‑Cancer Drug Discovery Projects

Academic laboratories seeking to explore the pyrimidinone scaffold for anti‑malarial, anti‑bacterial or anti‑cancer targets can procure the title compound with confidence, knowing that its analytically verified identity and purity [1] eliminate the batch‑to‑batch variability often observed with low‑cost, poorly characterised 6‑phenylpyrimidin‑4(3H)-one alternatives .

Quote Request

Request a Quote for 3-isobutyl-6-phenylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.